molecular formula C9H13N B127206 N-Ethyl-m-toluidine CAS No. 102-27-2

N-Ethyl-m-toluidine

Cat. No.: B127206
CAS No.: 102-27-2
M. Wt: 135.21 g/mol
InChI Key: GUYMMHOQXYZMJQ-UHFFFAOYSA-N
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Description

N-Ethyl-m-toluidine, also known as 3-(Ethylamino)toluene or N-Ethyl-3-methylaniline, is an organic compound with the molecular formula C9H13N. It is a colorless to light yellow oily liquid with a characteristic aromatic odor. This compound is primarily used as an intermediate in the synthesis of dyes, pigments, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethyl-m-toluidine can be synthesized through the alkylation of m-toluidine with ethyl bromide. The reaction typically involves heating m-toluidine in the presence of ethyl bromide and a base such as sodium hydroxide. The reaction mixture is then refluxed for several hours, followed by neutralization with an alkali solution and subsequent distillation to obtain the pure product .

Industrial Production Methods: In industrial settings, this compound is produced by heating m-toluidine with ethyl bromide in a reaction kettle. The reaction is carried out at elevated temperatures, and the product is purified through distillation. This method ensures a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-m-toluidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Ethyl-m-toluidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-m-toluidine involves its interaction with various molecular targets and pathways. As an aromatic amine, it can undergo electrophilic aromatic substitution reactions, which allow it to participate in the synthesis of complex organic molecules. Its ability to form stable intermediates makes it valuable in various chemical processes .

Comparison with Similar Compounds

  • o-Toluidine (2-methylaniline)
  • m-Toluidine (3-methylaniline)
  • p-Toluidine (4-methylaniline)

Comparison: N-Ethyl-m-toluidine is unique due to the presence of an ethyl group attached to the nitrogen atom, which distinguishes it from other toluidine isomers. This structural difference imparts distinct chemical properties and reactivity, making it suitable for specific applications in dye synthesis and organic reactions .

Properties

IUPAC Name

N-ethyl-3-methylaniline
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InChI

InChI=1S/C9H13N/c1-3-10-9-6-4-5-8(2)7-9/h4-7,10H,3H2,1-2H3
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InChI Key

GUYMMHOQXYZMJQ-UHFFFAOYSA-N
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Canonical SMILES

CCNC1=CC=CC(=C1)C
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Molecular Formula

C9H13N
Record name N-ETHYL-M-TOLUIDINE
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DSSTOX Substance ID

DTXSID4021848
Record name N-Ethyl-3-methylaniline
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Molecular Weight

135.21 g/mol
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Physical Description

N-ethyl-m-toluidine appears as a light amber liquid. Less dense than water and insoluble in water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used to make other chemicals., Light amber or yellow liquid; [HSDB] Clear brownish-yellow liquid; [MSDSonline]
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Boiling Point

221 °C
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Solubility

Sol in ethanol and ethyl ether
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Vapor Pressure

0.13 [mmHg]
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Color/Form

Light-amber liquid, Yellow liquid

CAS No.

102-27-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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